N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Overview
Description
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of chemicals Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, are known to inhibit bacterial dna-gyrase , which is an essential enzyme involved in DNA replication.
Mode of Action
It’s worth noting that fluoroquinolones, a class of compounds structurally similar to n-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, work by inhibiting bacterial dna-gyrase . This inhibition disrupts DNA replication, leading to bacterial cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may interfere with the dna replication pathway in bacteria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to bacterial cell death by disrupting dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a lead compound for developing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-cyclopropyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potentially different biological activities compared to other quinolones .
Properties
IUPAC Name |
N-cyclopropyl-1-ethyl-4-oxoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-17-9-12(15(19)16-10-7-8-10)14(18)11-5-3-4-6-13(11)17/h3-6,9-10H,2,7-8H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLLLOKOMQVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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